3,3'-Dioctadecyloxacarbocyanine perchlorate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

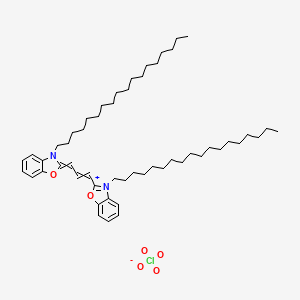

3,3’-Dioctadecyloxacarbocyanine perchlorate, commonly known as 3,3'-Dioctadecyloxacarbocyanine perchlorate, is a green fluorescent, lipophilic carbocyanine dye. It is widely used as a lipophilic tracer due to its high fluorescence and photostability when incorporated into membranes. The dye is weakly fluorescent in water but becomes highly fluorescent in lipid environments, making it an ideal tool for studying cell membranes and lipid interactions .

Méthodes De Préparation

The synthesis of 3,3’-Dioctadecyloxacarbocyanine perchlorate involves the reaction of octadecylamine with a carbocyanine precursor under specific conditions. The reaction typically requires a solvent such as dimethyl formamide (DMF) or dimethyl sulfoxide (DMSO) and is carried out at elevated temperatures to ensure complete reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity dye .

For industrial production, the process is scaled up with careful control of reaction parameters to maintain consistency and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Membrane Interaction and Complex Formation

DiO exhibits unique interactions with lipid bilayers and biological membranes:

-

Phosphatidylcholine (PC) Complexation : In aqueous and non-aqueous media, DiO forms ground- and excited-state complexes with PC, facilitating electron transfer from PC to the dye. This interaction generates photovoltage in photoelectrochemical cells .

-

Fluorescence Activation : DiO is weakly fluorescent in water but shows 10–100× enhanced fluorescence upon membrane incorporation due to reduced solvent quenching .

Table 2: Photophysical Properties of DiO in Different Media

| Medium | Fluorescence Intensity | Key Interaction Mechanism |

|---|---|---|

| Water | Low | Solvent quenching |

| Lipid membranes | High | Reduced quenching, rigidity |

| Organic solvents | Variable | Polarity-dependent emission |

Photophysical and Photochemical Reactions

DiO’s fluorescence is influenced by environmental factors:

-

Solvatochromism : Emission maxima shift with solvent polarity. For example, in methanol, λ<sub>em</sub> = 501 nm, whereas in hexane, λ<sub>em</sub> = 527 nm .

-

Excited-State Electron Transfer : Upon photoexcitation, DiO accepts electrons from PC, leading to charge-separated states critical for photodynamic applications .

Thermal Decomposition

At elevated temperatures (>200°C), DiO undergoes decomposition, releasing:

Safety Note : Decomposition products are hazardous; use fume hoods during high-temperature applications .

Nanoparticle Encapsulation and Release

DiO’s hydrophobicity enables its integration into liquid crystal nanoparticles (LCNPs) for controlled delivery:

-

Encapsulation Efficiency : >90% of DiO is incorporated into LCNP cores via hydrophobic interactions .

-

Passive Efflux : DiO diffuses from NPs into plasma membranes over 24–48 hours, with reduced cytotoxicity compared to free dye .

Table 3: Comparison of Free DiO vs. LCNP-DiO

| Parameter | Free DiO | LCNP-DiO |

|---|---|---|

| Cytotoxicity (HEK 293) | High | 30–40% lower |

| Membrane binding | Immediate | Gradual (24–48 h) |

| Photostability | Moderate | Enhanced |

Applications De Recherche Scientifique

3,3'-Dioctadecyloxacarbocyanine perchlorate, also known as DiO, is a synthetic fluorescent carbocyanine dye with diverse applications in scientific research, owing to its ability to stain cellular membranes. Its lipophilic nature allows it to integrate into lipid bilayers, making it particularly useful for visualizing cellular structures and processes . DiO's strong fluorescence properties make it suitable for various imaging techniques in cell biology and biochemistry.

Research Findings

- Cellular Visualization: DiO is used to visualize cellular structures, particularly membranes, making it useful in flow cytometry and fluorescence microscopy to track cell movement and membrane dynamics.

- Membrane Dynamics and Integrity: Interaction studies involving DiO focus on its behavior within biological membranes and its interactions with various cellular components. These studies often assess how the dye influences or alters membrane dynamics and integrity.

- Photosynthetic System Development: 1,1′-dioctadecyl-3,3,3,3′-tetramethylindocarbocyanine perchlorate (DiI) was used to label nanothylakoid units to estimate the average number of NTUs in cells .

- Drug Delivery Systems: A liquid crystal NP (LCNP)-based delivery system has been employed for the controlled delivery of a water-insoluble dye, 3,3′-dioctadecyloxacarbocyanine .

Mécanisme D'action

The mechanism of action of 3,3’-Dioctadecyloxacarbocyanine perchlorate involves its incorporation into cell membranes, where it diffuses laterally within the lipid bilayer. This lateral diffusion allows the dye to label the entire cell membrane uniformly. The dye’s fluorescence is significantly enhanced upon incorporation into the lipid environment, making it a powerful tool for visualizing membrane structures and dynamics .

Comparaison Avec Des Composés Similaires

3,3’-Dioctadecyloxacarbocyanine perchlorate is part of a family of carbocyanine dyes, which includes compounds such as 1,1’-Dioctadecyl-3,3,3’,3’-Tetramethylindocarbocyanine perchlorate (DiI), 1,1’-Dioctadecyl-3,3,3’,3’-Tetramethylindodicarbocyanine (DiD), and 1,1’-Dioctadecyl-3,3,3’,3’-Tetramethylindotricarbocyanine iodide (DiR) .

DiI: Exhibits red fluorescence and is commonly used for labeling cell membranes and lipoproteins.

DiD: Emits in the far-red region and is used for multicolor imaging applications.

DiR: Emits in the near-infrared region and is used for deep tissue imaging.

The uniqueness of 3,3’-Dioctadecyloxacarbocyanine perchlorate lies in its green fluorescence and high photostability, making it particularly suitable for long-term studies and applications requiring high fluorescence intensity .

Activité Biologique

3,3'-Dioctadecyloxacarbocyanine perchlorate (commonly known as DiOC18(3)) is a cationic oxacarbocyanine dye with significant applications in biological research due to its unique fluorescent properties. This compound is primarily utilized as a fluorescent probe for labeling cell membranes, allowing researchers to study cellular processes and membrane integrity.

- Molecular Formula : C53H85ClN2O6

- Molar Mass : 881.7 g/mol

- CAS Number : 34215-57-1

- EINECS Number : 200-110-4

- Storage Conditions : 2-8°C; light-sensitive

- Fluorescence Characteristics : Weakly fluorescent in aqueous solutions but exhibits strong fluorescence when incorporated into cell membranes .

Membrane Labeling and Integrity Assessment

DiOC18(3) is predominantly used to label muscle membranes. Its fluorescence is notably weak before penetrating the membrane, which enhances significantly once inside. This property allows for effective visualization of membrane integrity and cellular damage. A study demonstrated that contractile activity in muscle fibers leads to a loss of membrane integrity, enabling DiOC18(3) to stain internal membranes. This results in a distinct staining pattern that differentiates damaged fibers from healthy ones .

Applications in Research

- Cell Membrane Studies : DiOC18(3) is extensively used in confocal laser scanning microscopy to observe muscle membranes. It facilitates the tracking of membrane dynamics and integrity during physiological and pathological conditions.

- Fluorescence Microscopy : The compound's ability to become highly fluorescent upon entering lipid bilayers makes it an ideal tracer for studying cellular processes, such as apoptosis and necrosis .

- In Vivo Imaging : Recent studies have explored the use of DiOC18(3) in imaging the pulmonary vasculature, where it serves as a membrane-permeabilizing agent, aiding in the tracking of cellular changes under various conditions .

Case Study 1: Muscle Fiber Integrity

In a controlled experiment involving isolated muscle fibers, researchers applied DiOC18(3) to assess membrane integrity following contractile activity. The results indicated that fibers exhibiting compromised membranes displayed significantly enhanced fluorescence compared to intact fibers, confirming the dye's utility in assessing cellular health .

Case Study 2: Pulmonary Vascular Imaging

A novel approach utilized DiOC18(3) for imaging the pulmonary vasculature in models of pulmonary hypertension (PH). The study highlighted how the dye facilitated visualization of right ventricular function and its coupling with pulmonary arterial pressure, providing insights into cardiovascular dynamics under pathological conditions .

Comparative Data Table

| Property | Value |

|---|---|

| Molecular Formula | C53H85ClN2O6 |

| Molar Mass | 881.7 g/mol |

| Fluorescence in Water | Weak |

| Fluorescence in Membranes | Strong |

| Stability | Light-sensitive; stable under proper storage |

| Applications | Cell membrane labeling, fluorescence microscopy, in vivo imaging |

Propriétés

Numéro CAS |

34215-57-1 |

|---|---|

Formule moléculaire |

C53H85ClN2O6 |

Poids moléculaire |

881.7 g/mol |

Nom IUPAC |

(2Z)-3-octadecyl-2-[(E)-3-(3-octadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;perchlorate |

InChI |

InChI=1S/C53H85N2O2.ClHO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-46-54-48-40-33-35-42-50(48)56-52(54)44-39-45-53-55(49-41-34-36-43-51(49)57-53)47-38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;2-1(3,4)5/h33-36,39-45H,3-32,37-38,46-47H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |

Clé InChI |

GFZPJHFJZGRWMQ-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O |

SMILES isomérique |

CCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O |

SMILES canonique |

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O |

Pictogrammes |

Irritant |

Synonymes |

3,3'-dioctadecyloxacarbocyanine 3,3'-dioctadecyloxacarbocyanine perchlorate diO-3,3' DIOC18 compound |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.